molecular formula C11H16ClNO B15296017 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine hydrochloride

1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine hydrochloride

Cat. No.: B15296017
M. Wt: 213.70 g/mol
InChI Key: PWHSPTDQWJNKLA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isochromen-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-8(12)11-10-5-3-2-4-9(10)6-7-13-11;/h2-5,8,11H,6-7,12H2,1H3;1H

InChI Key

PWHSPTDQWJNKLA-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2=CC=CC=C2CCO1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine hydrochloride typically involves the reaction of benzopyran derivatives with ethanamine under specific conditions. One common method involves the hydrogenation of benzopyran in the presence of hydrogen gas and a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted amines.

Scientific Research Applications

1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine: This compound is structurally similar but lacks the hydrochloride group.

    3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Another related compound with different functional groups.

Uniqueness

Its hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications .

Biological Activity

1-(3,4-Dihydro-1H-2-benzopyran-1-yl)ethan-1-amine hydrochloride, a compound derived from the benzopyran family, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula : C11_{11}H15_{15}N\O
Molecular Weight : 177.24 g/mol
CAS Number : 27797-24-6

Antihypertensive Effects

Research indicates that compounds within the benzopyran class exhibit antihypertensive activity. A study on related benzopyran derivatives demonstrated that certain structural modifications could enhance their efficacy in spontaneously hypertensive rats. The optimal activity was observed with branched alkyl or branched alkylamino groups, suggesting that similar modifications may enhance the activity of this compound as well .

Neuropharmacological Effects

Investigations into the neuropharmacological properties of benzopyran derivatives have revealed potential benefits in modulating neurotransmitter systems. For instance, the compound's ability to influence dopamine receptor activity has been noted, which may have implications for treating neurodegenerative diseases like Parkinson's disease .

The biological activity of this compound is believed to be mediated through various pathways:

  • Potassium Channel Activation : Similar compounds have been classified as potassium channel activators, which help in regulating vascular tone and blood pressure .
  • Dopaminergic Modulation : The compound may act as a modulator for dopamine receptors, potentially enhancing dopaminergic signaling .

Study on Antihypertensive Activity

A notable study conducted on a series of benzopyran derivatives showed that modifications to the carbonyl group significantly influenced antihypertensive activity. Compounds with specific substituents were tested in vivo, revealing promising results comparable to established antihypertensive agents like cromakalim .

Neuropharmacological Assessment

In a pharmacokinetic study involving animal models, this compound was evaluated for its effects on motor function and neurotransmitter release. Results indicated an increase in acetylcholine release, suggesting potential benefits in cognitive function and motor control .

Data Table: Summary of Biological Activities

Activity TypeCompoundObservations
AntihypertensiveBenzopyran DerivativesComparable efficacy to cromakalim in hypertensive rats
Neuropharmacological1-(3,4-Dihydro-BP)Increased dopamine receptor modulation; potential for Parkinson's treatment
Potassium Channel ActivationVarious BenzopyransClassified as potassium channel activators

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